![molecular formula C45H50N4O6 B010090 Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate CAS No. 107091-96-3](/img/structure/B10090.png)
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BNT-1, and it has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of BNT-1 involves its ability to act as a fluorescent probe for the detection of ROS. When BNT-1 is exposed to ROS, it undergoes a chemical reaction that results in the emission of fluorescence. This allows researchers to visualize and quantify ROS in cells, providing valuable insights into the role of oxidative stress in various physiological processes.
生化学的および生理学的効果
BNT-1 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a fluorescent probe for the detection of ROS, BNT-1 has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, BNT-1 has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of BNT-1 for lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying oxidative stress in cells. Additionally, BNT-1 is relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one of the limitations of BNT-1 is its potential toxicity. Like many fluorescent probes, BNT-1 can be toxic to cells at high concentrations, which can limit its use in some experimental systems.
将来の方向性
There are several potential future directions for research on BNT-1. One area of research involves the development of new fluorescent probes based on the structure of BNT-1. Researchers are currently exploring the use of BNT-1 derivatives for the detection of other reactive species in cells, such as reactive nitrogen species (RNS). Additionally, researchers are exploring the use of BNT-1 as a therapeutic agent for the treatment of inflammatory diseases. Finally, researchers are exploring the use of BNT-1 in combination with other fluorescent probes and imaging techniques to gain a more comprehensive understanding of oxidative stress in cells.
Conclusion:
In conclusion, BNT-1 is a valuable tool for scientific research, with potential applications in the detection of ROS and the treatment of inflammatory diseases. Its high sensitivity and specificity make it a valuable tool for studying oxidative stress in cells, and its antioxidant and anti-inflammatory properties make it a potential therapeutic agent. While there are some limitations to its use, such as potential toxicity, the future looks bright for BNT-1 and its derivatives as valuable tools for scientific research.
合成法
The synthesis of BNT-1 involves several steps, starting with the conversion of 4-hydroxy-3-nitronaphthalene to 4-hydroxy-3-aminonaphthalene. This is followed by the reaction of 4-hydroxy-3-aminonaphthalene with 2-(tetradecyloxy)phenyl isocyanate to form the carbamate intermediate. The carbamate intermediate is then reacted with 1-(hydroxymethyl)-5-phenyl-1H-benzotriazole-4-carboxylic acid to form the final product, BNT-1.
科学的研究の応用
BNT-1 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BNT-1 as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BNT-1 has been shown to be highly sensitive and specific for the detection of ROS, making it a valuable tool for studying oxidative stress in cells.
特性
CAS番号 |
107091-96-3 |
|---|---|
製品名 |
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate |
分子式 |
C45H50N4O6 |
分子量 |
742.9 g/mol |
IUPAC名 |
phenyl 1-[[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxymethyl]benzotriazole-5-carboxylate |
InChI |
InChI=1S/C45H50N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-20-29-53-41-26-19-18-25-38(41)46-44(51)37-31-42(35-23-16-17-24-36(35)43(37)50)54-32-49-40-28-27-33(30-39(40)47-48-49)45(52)55-34-21-14-13-15-22-34/h13-19,21-28,30-31,50H,2-12,20,29,32H2,1H3,(H,46,51) |
InChIキー |
LYPZAWUTXWILKG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OCN4C5=C(C=C(C=C5)C(=O)OC6=CC=CC=C6)N=N4)O |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OCN4C5=C(C=C(C=C5)C(=O)OC6=CC=CC=C6)N=N4)O |
同義語 |
1-[[[4-Hydroxy-3-[[[2-(tetradecyloxy)phenyl]amino]carbonyl]-1-naphthalenyl]oxy]methyl]-1H-benzotriazole-5-carboxylic acid phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



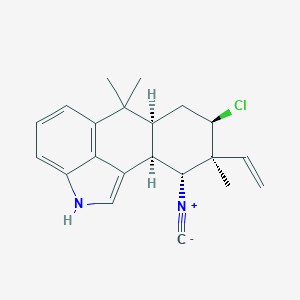
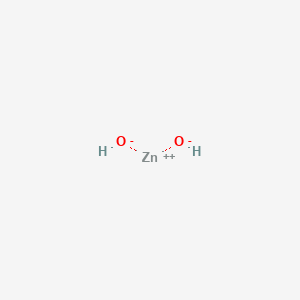
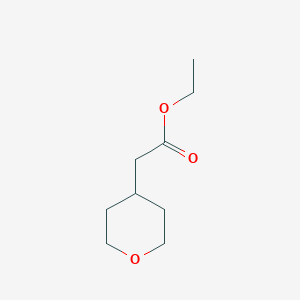
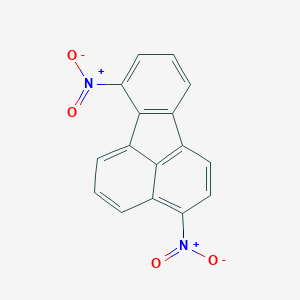
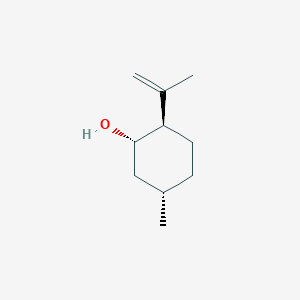
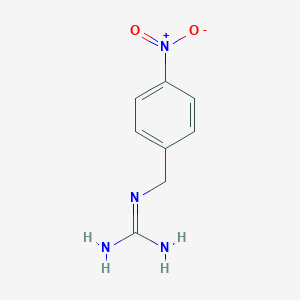

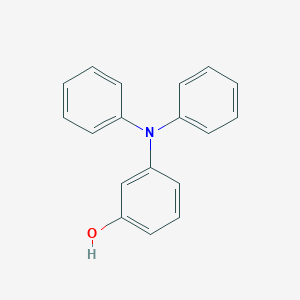
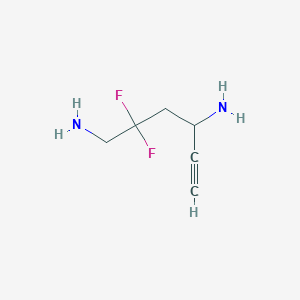
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
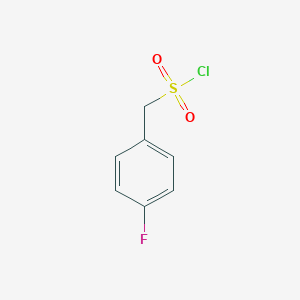
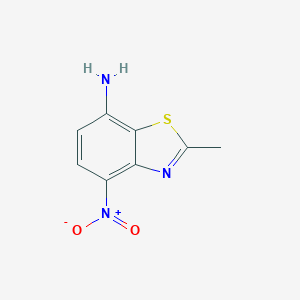
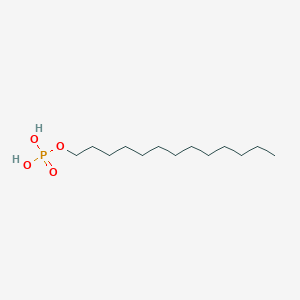
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)